1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 23511-05-9
VCID: VC3767353
InChI: InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3
Molecular Formula: C15H20O5S
Molecular Weight: 312.4 g/mol

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate

CAS No.: 23511-05-9

Cat. No.: VC3767353

Molecular Formula: C15H20O5S

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate - 23511-05-9

Specification

CAS No. 23511-05-9
Molecular Formula C15H20O5S
Molecular Weight 312.4 g/mol
IUPAC Name 1,4-dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C15H20O5S/c1-12-2-4-14(5-3-12)21(16,17)20-13-6-8-15(9-7-13)18-10-11-19-15/h2-5,13H,6-11H2,1H3
Standard InChI Key OWOKCUXVMOFUSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(CC2)OCCO3

Introduction

Chemical Identity and Structure

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₅H₂₀O₅S and a molecular weight of 312.38 g/mol . The compound is formally registered under CAS number 23511-05-9 . This chemical is also known by several synonyms including 1,4-Dioxaspiro[4.5]dec-8-yl p-toluenesulfonate and 1,4-Dioxaspiro[4.5]decan-8-ol 4-methylbenzenesulfonate .

The structure of this compound features a distinctive spirocyclic arrangement where a dioxane moiety (cyclic acetal) is connected to a cyclohexane ring with a 4-methylbenzenesulfonate (tosylate) group at the 8-position . This unique structural configuration contributes significantly to its chemical behavior and reactivity profile.

Structural Characteristics

The compound exhibits several key structural features:

  • A spirocyclic core consisting of a 1,4-dioxaspiro[4.5]decane scaffold

  • A 4-methylbenzenesulfonate group bonded at the 8-position

  • A rigid conformation due to the spirocyclic arrangement

  • Functional groups with potential for further chemical modifications

The presence of the spirocyclic structure provides conformational rigidity, while the sulfonate group serves as an excellent leaving group in various chemical transformations .

Physicochemical Properties

The physicochemical properties of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate influence its behavior in chemical reactions and biological systems. Understanding these properties is crucial for predicting its reactivity and potential applications.

Physical Properties

While specific physical property data for 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is limited in the available literature, we can infer certain characteristics based on its structure:

  • Appearance: The compound likely exists as a crystalline solid at room temperature

  • Solubility: Enhanced solubility in polar solvents due to the presence of the 4-methylbenzenesulfonate moiety

  • Stability: Demonstrates moderate to high stability under standard conditions but is reactive due to the sulfonate group

Chemical Properties

The chemical behavior of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate is largely defined by the reactivity of its functional groups:

  • The 4-methylbenzenesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions

  • The spirocyclic structure provides conformational constraints that may influence reactivity patterns

  • The acetal moiety offers protection for the ketone functionality while allowing selective reactions at other positions

These properties make the compound particularly valuable as a synthetic intermediate in complex organic syntheses.

Chemical Reactions and Reactivity

1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate participates in various chemical transformations, primarily due to the reactivity of the sulfonate group as an excellent leaving group.

Nucleophilic Substitution Reactions

The most characteristic reactions of this compound involve nucleophilic substitution:

  • The sulfonate group can be displaced by various nucleophiles including amines, thiols, and alkoxides

  • These reactions typically proceed through SN2 mechanisms, resulting in inversion of configuration at the reaction center

  • The spirocyclic structure may influence the stereochemical outcome of these substitutions

Functional Group Transformations

Other potential reactions include:

  • Elimination reactions under appropriate conditions to form unsaturated derivatives

  • Hydrolysis of the acetal moiety to reveal the ketone functionality

  • Further functionalization of the products from nucleophilic substitution reactions

Applications in Organic Synthesis

The unique structure and reactivity of 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate make it valuable in organic synthesis, particularly as an intermediate in the preparation of more complex molecules.

Synthetic Utility

The compound serves as a versatile building block in organic synthesis for several reasons:

  • The hydroxyl group at the 8-position, protected as a tosylate, provides a site for further functionalization

  • The spirocyclic structure introduces rigidity and defined stereochemistry to molecular scaffolds

  • The protected ketone functionality allows for selective transformations at other positions

These characteristics make it particularly useful in the synthesis of structurally complex natural products and pharmaceutical compounds.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for developing various bioactive molecules:

  • Potential use in synthesizing compounds with analgesic properties

  • Serving as an intermediate in the preparation of antimicrobial agents

  • Contributing to the development of novel pharmaceutical scaffolds

PropertyInformation
Chemical Name1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate
CAS Number23511-05-9
Molecular FormulaC₁₅H₂₀O₅S
Molecular Weight312.38 g/mol
Synonyms1,4-Dioxaspiro[4.5]dec-8-yl p-toluenesulfonate; 1,4-Dioxaspiro[4.5]decan-8-ol 4-methylbenzenesulfonate
StructureSpirocyclic structure with dioxane moiety and sulfonate group
Key Chemical FeaturesExcellent leaving group (tosylate), protected ketone (acetal), rigid spirocyclic scaffold
ApplicationsIntermediate in organic synthesis, precursor for bioactive compounds

Future Research Directions

Research on 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate could be expanded in several directions:

Synthetic Methodology Development

Future research might focus on:

  • Developing more efficient and scalable synthetic routes

  • Exploring asymmetric synthesis to obtain enantiomerically pure versions of the compound

  • Investigating novel transformations of the spirocyclic scaffold

Medicinal Chemistry Applications

Additional research could explore:

  • Structure-activity relationship studies of derivatives

  • Target-specific modifications for enhanced biological activity

  • Development of focused libraries based on this structural scaffold for drug discovery

Materials Science Applications

The unique structural features of this compound might also find applications in materials science:

  • As building blocks for supramolecular assemblies

  • In the development of specialty polymers

  • As components in molecular machines or switches

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